Atrial natriuretic factor (1-11)
Description
Structure
2D Structure
Properties
CAS No. |
98897-21-3 |
|---|---|
Molecular Formula |
C49H84N20O15S |
Molecular Weight |
1225.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C49H84N20O15S/c1-25(2)17-31(65-38(75)27(50)21-70)42(79)64-28(11-6-14-57-47(51)52)40(77)63-29(12-7-15-58-48(53)54)41(78)67-33(22-71)43(80)68-34(23-72)44(81)69-35(24-85)45(82)66-32(18-26-9-4-3-5-10-26)39(76)61-19-36(73)60-20-37(74)62-30(46(83)84)13-8-16-59-49(55)56/h3-5,9-10,25,27-35,70-72,85H,6-8,11-24,50H2,1-2H3,(H,60,73)(H,61,76)(H,62,74)(H,63,77)(H,64,79)(H,65,75)(H,66,82)(H,67,78)(H,68,80)(H,69,81)(H,83,84)(H4,51,52,57)(H4,53,54,58)(H4,55,56,59)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
SVBYIGOTTULANM-AGQURRGHSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N |
sequence |
SLRRSSCFGGR |
Synonyms |
Anf (1-11) ANP (1-11) atrial natriuretic factor (1-11) atriopeptide (1-11) |
Origin of Product |
United States |
Characterization of N Terminal Atrial Natriuretic Peptide Fragments
Overview of N-Terminal Pro-Atrial Natriuretic Peptide (NT-proANP / proANP 1-98)
NT-proANP, also known as proANP 1-98, is the N-terminal fragment of the prohormone proANP. nih.govresearchgate.netahajournals.org While initially considered inactive, emerging research has highlighted its significance as a biomarker and a precursor to several bioactive peptides.
The synthesis of ANP begins with the NPPA gene, which encodes for the 151-amino acid polypeptide preproANP. nih.govresearchgate.net After a signal sequence is removed, the resulting 126-amino acid proANP is stored in atrial myocytes. nih.govresearchgate.netnih.gov In response to stimuli like atrial wall tension, proANP is cleaved by the enzyme corin (B2432093), releasing equimolar amounts of the C-terminal ANP and the N-terminal fragment, NT-proANP (proANP 1-98). nih.govresearchgate.netahajournals.orgkarger.com
Studies have shown that proANP itself can circulate in the blood and may be processed into ANP in human serum. nih.gov NT-proANP is found in the circulation at concentrations several times higher than ANP. physiology.org This is largely due to the difference in their clearance rates.
NT-proANP has a significantly longer half-life (60-120 minutes) compared to the active ANP hormone (3-4 minutes). nih.govdrg-international.com This extended stability makes NT-proANP a more reliable biomarker for reflecting chronic levels of ANP secretion, as its levels are less prone to the rapid fluctuations seen with ANP. drg-international.comahajournals.orgamazonaws.com
The primary clearance mechanism for NT-proANP is through the kidneys. karger.comnih.gov In contrast, ANP is cleared through both renal and extrarenal pathways. karger.com This reliance on renal clearance means that in conditions of impaired renal function, NT-proANP levels can be significantly elevated. karger.com In fact, studies in patients with chronic renal failure have shown that proANP(1-98) levels are a better indicator of renal impairment than α-ANP. karger.com
Identified Bioactive N-Terminal Fragments of ProANP
ProANP (1-30), also known as Long-Acting Natriuretic Peptide (LANP), is one of the four peptide hormones derived from the ANP prohormone. nih.govnih.gov
LANP exhibits a range of biological activities, including diuretic, natriuretic, and vasodilatory effects. oup.comabdominalkey.com It plays a role in regulating blood pressure, as demonstrated by studies where blocking its activity with antisera led to a significant increase in mean arterial pressure in both normotensive and hypertensive rats. oup.com
The mechanisms underlying LANP's effects differ from those of ANP. While both can induce natriuresis, LANP's action is mediated by the inhibition of renal Na+-K+-ATPase, which is secondary to its ability to enhance the synthesis of prostaglandin (B15479496) E2. oup.comnih.gov This is a pathway that ANP does not utilize. oup.com Additionally, LANP is a potent inhibitor of aldosterone (B195564), with its effects lasting for at least three hours after infusion, a much longer duration than that of ANP. abdominalkey.com
ProANP (31-67), also referred to as Vessel Dilator, is another bioactive fragment derived from NT-proANP. researchgate.netahajournals.orgfrontiersin.org
This peptide demonstrates potent and prolonged diuretic and natriuretic properties. nih.govresearchgate.net It has been shown to enhance renal function in individuals with congestive heart failure and protect against ischemia-induced acute tubular necrosis in animal models. nih.gov The renal effects of Vessel Dilator include vasodilation and increased sodium excretion, without a corresponding increase in oxygen consumption. nih.gov
Interestingly, the biological actions of proANP (31-67) are independent of cGMP activation, which distinguishes it from ANP and results in a less intense vasodilatory effect. nih.gov Like LANP, Vessel Dilator's natriuretic effects are linked to the inhibition of renal Na+-K+-ATPase via increased prostaglandin E2 synthesis. oup.comnih.gov Furthermore, Vessel Dilator is a powerful inhibitor of plasma renin activity. abdominalkey.com
ProANP (31-67) / Vessel Dilator
Reported Biological Activities and Mechanisms
While the C-terminal ANP is recognized for its potent natriuretic, diuretic, and vasodilatory effects mediated through the guanylyl cyclase-A (GC-A) receptor and subsequent cyclic guanosine (B1672433) monophosphate (cGMP) production, the N-terminal fragments appear to operate through distinct mechanisms. nih.govnih.gov Unlike ANP, the biological actions of fragments such as proANP (31-67) are independent of cGMP activation. frontiersin.org Research suggests that these peptides may have their own specific receptors. frontiersin.org
The collective actions of these peptides include reducing systemic vascular resistance and central venous pressure, ultimately leading to a decrease in blood pressure. They also play a role in antagonizing the renin-angiotensin-aldosterone system. nih.gov
ProANP (79-98)
ProANP (79-98), also known as kaliuretic peptide, is one of the several biologically active peptides derived from the N-terminal portion of the prohormone. frontiersin.org As its name suggests, a primary identified role of this fragment is in the regulation of potassium excretion (kaliuresis).
Recent studies have highlighted its potential clinical relevance. For example, in patients treated with sacubitril/valsartan, an increase in the plasma levels of proANP (79-98) has been observed. This increase in the kaliuretic peptide may contribute to the reduced incidence of hyperkalemia in these patients.
| Study Focus | Key Finding | Potential Implication |
|---|---|---|
| General Bioactivity | Possesses kaliuretic (potassium-excreting) properties. | Contributes to electrolyte homeostasis. |
| Pharmacological Modulation (Sacubitril/Valsartan) | Plasma levels of proANP (79-98) increase with treatment. | May explain the lower rates of hyperkalemia observed with this medication. |
Hypothesized Roles of Other Short N-Terminal Fragments
Beyond proANP (79-98), other short N-terminal fragments, such as proANP (1-30) (long-acting natriuretic peptide) and proANP (31-67) (vessel dilator), have also been identified as biologically active. frontiersin.org The presence of these multiple active fragments suggests a more complex and nuanced regulatory system than previously understood. The differential activities of these peptides allow for a fine-tuning of cardiovascular and renal function.
Atrial Natriuretic Factor 1 11 : Specific Research Landscape
Absence of Dedicated Research on ANF (1-11) as a Standalone Biologically Active Entity
A comprehensive review of available research indicates that Atrial Natriuretic Factor (1-11) is not prominently studied as a distinct, biologically active product of ANP processing. Scientific investigations have largely concentrated on the full-length prohormone, the biologically active C-terminal hormone ANP (1-28), and the larger N-terminal fragment, NT-proANP. Consequently, there is a lack of dedicated studies exploring the specific synthesis, secretion, or physiological function of ANF (1-11) as a standalone peptide.
Contextualization within Larger N-Terminal Fragments
The relevance of the ANF (1-11) sequence is understood primarily within the context of its precursor molecules. The prohormone, proANP, is cleaved by the enzyme corin (B2432093) to release two main products: the biologically active 28-amino acid C-terminal hormone (ANP) and a 98-amino acid N-terminal fragment known as NT-proANP. eurogentec.comnih.govahajournals.orgwikipedia.org The ANF (1-11) sequence constitutes the very beginning of this larger N-terminal fragment.
While NT-proANP itself is considered biologically inert, its levels in the bloodstream are a critical diagnostic marker for conditions like heart failure. nih.govnabea.pub Research into NT-proANP has revealed that it circulates not only as a full-length peptide but also as various smaller, truncated forms. psu.edu This suggests that the ANF (1-11) sequence exists in circulation as part of the full-length NT-proANP and potentially as a component of its subsequent degradation products. However, its existence as a specific, stable, and independently functional fragment has not been established. The primary role of the N-terminal portion of the prohormone is associated with intracellular processing and trafficking of the pre-proANP molecule. nih.gov
Differentiation from Unrelated Peptides: Orphanin FQ (1-11)
It is critical to distinguish ANF (1-11) from another peptide that shares a similar nomenclature: Orphanin FQ (1-11), also known as Nociceptin (1-11). Despite the naming convention, these two peptides are fundamentally different in their origin, structure, and biological function.
Orphanin FQ (1-11) is a peptide fragment derived from nociceptin, the endogenous ligand for the Nociceptin receptor, also known as Opioid Receptor-Like 1 (ORL1) or KOR-3. rndsystems.comtocris.compnas.org It is a potent agonist for this receptor, binding with high affinity (Ki = 55 nM), while showing no significant affinity for traditional opioid receptors like μ, δ, or κ. rndsystems.comtocris.comcaltagmedsystems.co.uk The ORL1 receptor and its ligand, nociceptin/orphanin FQ, are involved in a wide array of biological functions, including pain modulation, stress responses, and anxiety. genecards.org This system is entirely separate from the natriuretic peptide system to which ANF belongs.
A key functional characteristic of Orphanin FQ (1-11) is its analgesic, or pain-relieving, properties. rndsystems.comtocris.comcaltagmedsystems.co.uk Studies have demonstrated that this peptide produces antinociceptive effects when administered to mice. nih.gov This activity is a direct result of its interaction with the ORL1/KOR-3 receptor system and stands in stark contrast to the cardiovascular and renal functions of the atrial natriuretic peptides. rndsystems.comnih.gov
Compound Reference Table
| Compound Name | Abbreviation | Parent Molecule |
| Atrial Natriuretic Factor (1-11) | ANF (1-11) | proANP |
| Atrial Natriuretic Peptide (1-28) | ANP (1-28) | proANP |
| N-terminal pro-atrial natriuretic peptide | NT-proANP | proANP |
| Orphanin FQ (1-11) | OFQ (1-11) | Nociceptin |
Comparative Analysis: ANF (1-11) vs. Orphanin FQ (1-11)
| Characteristic | Atrial Natriuretic Factor (1-11) | Orphanin FQ (1-11) |
|---|---|---|
| Origin | N-terminal sequence of pro-atrial natriuretic peptide (proANP). eurogentec.comnih.govwikipedia.org | Fragment of Nociceptin. rndsystems.comtocris.com |
| Primary System | Natriuretic Peptide System (Cardiovascular/Renal regulation). nih.govwikipedia.org | Nociceptin/Orphanin FQ System (Neuromodulation). genecards.org |
| Receptor Binding | No known unique receptor; part of NT-proANP which is largely considered inert. | Potent agonist of the ORL1/KOR-3 receptor. rndsystems.comtocris.comcaltagmedsystems.co.uk |
| Primary Biological Role | Not established as an independent entity; part of the NT-proANP precursor. psu.edu | Analgesic (pain-relieving) properties. rndsystems.comcaltagmedsystems.co.uknih.gov |
| Research Focus | Not studied as a standalone peptide. | Actively researched for its pharmacological properties. rndsystems.comnih.gov |
Potential Physiological and Cellular Roles of Atrial Natriuretic Factor 1 11 Hypothetical Framework
Possible Influence as an Intermediate Metabolite
The generation of ANF (1-11) from the N-terminal fragment of the ANP prohormone suggests its potential role as an intermediate metabolite. The processing of proANP is a crucial step in the production of the primary active hormone, and the resulting fragments may possess their own distinct biological activities. The presence of ANF (1-11) in circulation and tissues implies that it is not merely a byproduct of prohormone cleavage but may be part of a larger, more complex signaling network.
Further research into the metabolic pathways of proANP and its fragments is necessary to fully elucidate the role of ANF (1-11) as a potential bioactive intermediate. Understanding its formation, degradation, and potential conversion into other active molecules will provide critical insights into its physiological relevance.
Theoretical Interactions with Natriuretic Peptide Receptors or Other Signaling Pathways
The biological effects of natriuretic peptides are primarily mediated through their interaction with specific cell surface receptors. The theoretical interactions of ANF (1-11) with these receptors could unveil novel regulatory mechanisms within the natriuretic peptide system.
Guanylyl Cyclase-Coupled Receptors (NPR-A, NPR-B)
The primary receptors for the C-terminal ANP are the natriuretic peptide receptor-A (NPR-A) and, to a lesser extent, natriuretic peptide receptor-B (NPR-B). These receptors possess intrinsic guanylyl cyclase activity, which, upon ligand binding, catalyzes the conversion of GTP to the second messenger, cyclic GMP (cGMP).
While the affinity of ANF (1-11) for NPR-A and NPR-B is not as extensively characterized as that of the full-length ANP, it is plausible that this N-terminal fragment could interact with these receptors, potentially as a weak agonist or even an antagonist. Any such interaction would have significant implications for the modulation of cGMP-mediated signaling pathways, influencing processes such as vasodilation, natriuresis, and diuresis.
Clearance Receptor (NPR-C) Interactions
The natriuretic peptide receptor-C (NPR-C) primarily functions as a clearance receptor, binding and internalizing natriuretic peptides to remove them from circulation. However, emerging evidence suggests that NPR-C may also have signaling functions of its own.
The interaction of ANF (1-11) with NPR-C could have a dual effect. Firstly, it could compete with the active C-terminal ANP for binding to the clearance receptor, thereby prolonging the half-life and enhancing the biological effects of the primary hormone. Secondly, if ANF (1-11) binding to NPR-C initiates a signaling cascade, it could represent a novel pathway for the regulation of cellular functions, independent of the classical cGMP pathway.
Second Messenger Systems (e.g., cGMP)
The activation of guanylyl cyclase-coupled receptors by natriuretic peptides leads to a significant increase in intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). This second messenger, in turn, activates various downstream effectors, including protein kinase G (PKG), to elicit a wide range of physiological responses.
Should ANF (1-11) demonstrate the ability to bind and activate NPR-A or NPR-B, it would directly contribute to the generation of intracellular cGMP. Even a weak agonistic activity could be physiologically relevant, particularly in local tissue environments where concentrations of the peptide may be higher. The potential for ANF (1-11) to modulate cGMP signaling underscores its possible role in fine-tuning the cellular responses to natriuretic peptides.
Modulation of Endocrine Systems (e.g., Renin-Angiotensin-Aldosterone System antagonism)
A key physiological role of the C-terminal ANP is its antagonism of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. ANP achieves this by inhibiting renin secretion from the kidneys, reducing aldosterone (B195564) production from the adrenal glands, and counteracting the vasoconstrictor effects of angiotensin II.
Given the shared origin of ANF (1-11) and the active C-terminal ANP from the same prohormone, it is conceivable that ANF (1-11) could also exert modulatory effects on the RAAS. Studies have shown that atrial natriuretic factors can inhibit the secretion of corticotropin-releasing factor-stimulated adrenocorticotropin (ACTH). nih.govtargetmol.com Specifically, ANF (1-11) has been observed to weakly inhibit ACTH secretion. nih.gov This suggests a potential role for ANF (1-11) in the complex interplay between the natriuretic peptide system and the hypothalamic-pituitary-adrenal axis, which has close ties to the RAAS. Further investigation is warranted to determine if ANF (1-11) directly influences renin, angiotensin II, or aldosterone activity.
Potential Autocrine or Paracrine Actions
In addition to its potential endocrine effects, ANF (1-11) may also function locally through autocrine (acting on the same cell that produced it) or paracrine (acting on nearby cells) mechanisms. The local production and action of peptide fragments can allow for precise and targeted regulation of cellular function without the need for systemic circulation.
For instance, ANF (1-11) produced within the heart could act directly on cardiomyocytes or cardiac fibroblasts to modulate cardiac contractility, growth, or remodeling. Similarly, in the vasculature, locally produced ANF (1-11) could influence vascular smooth muscle tone or endothelial cell function. The exploration of these potential local actions will be crucial in developing a comprehensive understanding of the physiological role of this N-terminal fragment.
Research Methodologies and Approaches for Investigating Atrial Natriuretic Factor 1 11
Peptide Synthesis and Characterization for In Vitro Studies
The foundation of in vitro research on ANF (1-11) lies in its chemical synthesis. Solid-phase peptide synthesis (SPPS) is a commonly employed method, allowing for the controlled, stepwise addition of amino acids to create the desired peptide chain. nih.gov This technique offers an efficient pathway to produce the quantities of ANF (1-11) necessary for a variety of laboratory investigations.
Following synthesis, rigorous characterization is essential to confirm the identity and purity of the peptide. High-performance liquid chromatography (HPLC) is a key technique used to separate the synthesized peptide from any impurities, ensuring a high degree of purity. nih.govsigmaaldrich.com Mass spectrometry is then used to confirm the molecular weight of the synthesized ANF (1-11), verifying that the correct amino acid sequence has been assembled. nih.gov This combination of synthesis and characterization provides a reliable source of ANF (1-11) for subsequent in vitro experiments.
Advanced Mass Spectrometry and Chromatographic Techniques for Detection and Identification in Biological Samples
Detecting and quantifying ANF (1-11) and related natriuretic peptides in complex biological matrices such as plasma requires highly sensitive and specific analytical methods. physiology.orgsciex.com Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for this purpose. nih.govsciex.com This technique combines the superior separation capabilities of UHPLC with the precise mass detection and fragmentation analysis of tandem mass spectrometry, allowing for the accurate identification and quantification of low-abundance peptides like ANF (1-11). nih.govsciex.com
The development of LC-MS/MS methods is crucial for understanding the in vivo metabolism and physiological concentrations of ANF (1-11). nih.govresearchgate.net These methods often involve solid-phase extraction (SPE) to concentrate the peptide and remove interfering substances from the biological sample prior to analysis. nih.govresearchgate.net The sensitivity of modern mass spectrometers allows for the detection of natriuretic peptides at clinically relevant concentrations, providing valuable data for both basic research and potential diagnostic applications. sciex.comnih.govresearchgate.net
Receptor Binding Assays to Determine Affinity and Specificity
Receptor binding assays are fundamental to understanding the interaction of ANF (1-11) with its cellular targets. These assays measure the affinity and specificity with which the peptide binds to its receptors. Radioligand binding assays, using radioactively labeled ANF, are a classic approach to quantify receptor density (Bmax) and dissociation constant (Kd), which is a measure of binding affinity.
Studies have identified specific binding sites for atrial natriuretic peptides on various cell types, including those in the adrenal glands, kidneys, and blood vessels. ahajournals.org For instance, in rat pheochromocytoma (PC12) cells, competitive binding assays have been used to establish the relative affinities of different ANF-related peptides. nih.gov These experiments revealed that the affinity of ANF fragments can vary, with some showing a higher or lower affinity than the full-length peptide. nih.gov Such studies are crucial for defining the structure-activity relationships of ANF and its fragments.
It has also been discovered that the binding of ANF to its receptor is dependent on the concentration of chloride ions. ahajournals.orgahajournals.orgnih.gov This finding suggests a potential feedback mechanism in the regulation of ANF's effects, particularly in the context of renal salt handling. ahajournals.orgnih.gov
In Vitro Cellular Assays for Biological Activity
Cyclic GMP Production Assays
A primary mechanism of action for atrial natriuretic peptides is the activation of particulate guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). oup.compnas.org Therefore, cGMP production assays are a key in vitro method to assess the biological activity of ANF (1-11) and related peptides. These assays typically involve treating cultured cells with the peptide and then measuring the resulting changes in intracellular cGMP levels, often using radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA). physiology.orgulb.ac.beahajournals.org
Studies have demonstrated that ANF can stimulate cGMP production in a variety of cell types, including embryonic ventricular cells and HEK293 cells. physiology.org The dose-dependent increase in cGMP in response to ANF provides a quantitative measure of its bioactivity. physiology.org Furthermore, the ability of ANF antagonists to block this cGMP production confirms the receptor-mediated nature of this effect. ulb.ac.be
Cell-Based Functional Assays (e.g., vasorelaxation, ion transport)
Beyond cGMP production, the biological effects of ANF (1-11) are investigated using a variety of cell-based functional assays. Vasorelaxation assays, for example, are used to assess the peptide's effect on blood vessel tone. nih.gov In these experiments, isolated blood vessel rings are pre-contracted with an agonist, and the ability of ANF to induce relaxation is measured. nih.gov Such studies have shown that synthetic ANF can relax agonist-induced tone in tissues like rabbit aortic rings. nih.gov
Ion transport assays are another important tool to study the physiological effects of ANF. nih.gov These assays measure the movement of ions, such as sodium and chloride, across cell membranes. For instance, studies have investigated the effect of ANF on ion transport in intestinal tissues. nih.gov While ANF was found to stimulate electrogenic chloride secretion in porcine intestine, it did not have a significant effect on ion transport in human intestine, suggesting species-specific differences in its action. nih.gov
In Vivo Animal Models for Physiological Investigations
To understand the integrated physiological effects of ANF (1-11) in a whole organism, researchers utilize various in vivo animal models. oup.comnih.govphysiology.orgtandfonline.comahajournals.orgahajournals.orgnih.govnih.govresearchgate.netrndsystems.com These models, primarily in rodents and canines, allow for the investigation of the peptide's cardiovascular, renal, and endocrine functions. oup.comnih.govphysiology.orgtandfonline.comahajournals.orgnih.govnih.gov
In these studies, synthetic ANF is often infused intravenously into conscious or anesthetized animals, and a range of physiological parameters are monitored. nih.govahajournals.org These can include mean arterial pressure, heart rate, cardiac output, urine volume, and electrolyte excretion. nih.govahajournals.org Such experiments have demonstrated the potent diuretic, natriuretic, and vasorelaxant properties of ANF. oup.comrndsystems.com
Genetically engineered mouse models, such as those with targeted disruptions of the genes for ANP or its receptors, have been invaluable in elucidating the long-term physiological roles of the natriuretic peptide system. physiology.orgahajournals.orgahajournals.org These models have provided definitive evidence for the role of ANP in the chronic regulation of blood pressure and fluid-electrolyte balance. physiology.org For example, mice overexpressing ANP are hypotensive, while those lacking the ANP gene are hypertensive. physiology.org
The table below summarizes the key research methodologies and their primary applications in the investigation of Atrial Natriuretic Factor (1-11).
| Methodology | Primary Application | Key Findings |
| Peptide Synthesis and Characterization | Production of pure ANF (1-11) for in vitro studies. | Successful synthesis and purification of ANF (1-11) using solid-phase peptide synthesis and HPLC. nih.govsigmaaldrich.com |
| Mass Spectrometry and Chromatography | Detection and quantification of ANF (1-11) in biological samples. | Development of sensitive UHPLC-MS/MS methods for accurate measurement of natriuretic peptides in plasma. nih.govsciex.com |
| Receptor Binding Assays | Determination of binding affinity and specificity of ANF (1-11) to its receptors. | Identification of specific ANF receptors in various tissues and the chloride-dependency of binding. ahajournals.orgnih.govahajournals.orgahajournals.orgnih.gov |
| Cyclic GMP Production Assays | Assessment of the biological activity of ANF (1-11) through its second messenger. | ANF stimulates cGMP production in a dose-dependent manner in various cell types. oup.compnas.orgphysiology.orgulb.ac.beahajournals.org |
| Cell-Based Functional Assays | Investigation of the physiological effects of ANF (1-11) on cellular functions. | ANF induces vasorelaxation in isolated blood vessels and can modulate ion transport in a species-specific manner. nih.govnih.gov |
| In Vivo Animal Models | Elucidation of the integrated physiological roles of ANF (1-11) in a whole organism. | ANF demonstrates diuretic, natriuretic, and hypotensive effects in various animal models. oup.comnih.govphysiology.orgtandfonline.comahajournals.orgnih.govnih.govresearchgate.netrndsystems.comahajournals.org |
Infusion Studies to Assess Direct Effects (e.g., renal function, systemic hemodynamics)
Infusion studies are a primary method for determining the direct, real-time physiological effects of a bioactive substance. In the context of natriuretic peptides, these studies typically involve the intravenous administration of a synthetic form of the peptide to human or animal subjects, followed by careful monitoring of key physiological parameters.
While studies focusing specifically on the infusion of the ANF (1-11) fragment are not prominent in the available literature, the methodology is well-established through extensive research on the mature Atrial Natriuretic Peptide (ANP). In these studies, infusion of synthetic ANP has been shown to induce significant effects on renal function and systemic hemodynamics. For instance, in normal human subjects, ANP infusion leads to a marked increase in sodium excretion (natriuresis) and urine volume (diuresis). nih.govphysiology.org These effects are often accompanied by an increase in the glomerular filtration rate (GFR) and filtration fraction, which is the fraction of plasma entering the kidney that is filtered. nih.govphysiology.org
Systemic hemodynamic effects observed during ANP infusion include a reduction in blood pressure and a decrease in pulmonary wedge pressure. nih.gov Furthermore, ANP infusion has been demonstrated to suppress the renin-angiotensin-aldosterone system, a key hormonal cascade in blood pressure regulation. nih.gov
It is important to note that other fragments of the ANP prohormone have been shown to possess distinct biological activities. For example, the fragment proANP(31-67), also known as vessel dilator, has demonstrated prolonged renal and potential therapeutic effects. frontiersin.org This establishes a precedent that N-terminal fragments like ANF (1-11) could have their own unique or overlapping physiological effects that could be elucidated through similar infusion study designs.
Table 1: Effects of Mature ANP Infusion on Renal and Hemodynamic Parameters in Humans
| Parameter | Effect of ANP Infusion | Reference |
| Sodium Excretion | Significant Increase | nih.gov |
| Urine Flow Rate | Significant Increase | nih.gov |
| Glomerular Filtration Rate (GFR) | Increase | physiology.org |
| Filtration Fraction | Increase | nih.gov |
| Blood Pressure | Decrease | nih.gov |
| Plasma Renin Activity | Decrease | nih.gov |
| Plasma Aldosterone (B195564) | Decrease | nih.gov |
This table illustrates the types of effects measured in infusion studies using the mature ANP hormone. Specific studies on the ANF (1-11) fragment are limited.
Gene Knockout/Transgenic Models for ANP System Perturbations
Genetically engineered animal models, particularly mice, are powerful tools for understanding the long-term physiological role of a specific gene and its protein products. researchgate.net For the ANP system, both gene knockout and transgenic models have been developed to investigate the consequences of either eliminating or overexpressing the ANP gene (Nppa).
Gene Knockout Models: Mice with a targeted deletion of the Nppa gene (ANP knockout mice) lack the ability to produce the entire pro-ANP molecule, which includes the (1-11) sequence. These animals have been instrumental in demonstrating the fundamental role of the ANP system in blood pressure regulation. nih.gov ANP knockout mice typically exhibit salt-sensitive hypertension, meaning their blood pressure increases significantly on a high-salt diet. nih.gov They also show evidence of cardiac hypertrophy (an increase in heart muscle mass) that is disproportionate to the level of blood pressure increase, suggesting a direct protective role for ANP on the heart muscle. oup.com
Transgenic Models: Conversely, transgenic mice have been created that overexpress the ANP gene, leading to chronically elevated levels of circulating ANP. frontiersin.orgoup.com These mice display sustained hypotension (low blood pressure) compared to their non-transgenic counterparts. frontiersin.org These models reinforce the blood pressure-lowering effects of the ANP system.
While these models provide critical insights, a key consideration is that they manipulate the entire ANP prohormone. Therefore, the observed phenotypes, such as altered blood pressure, are the result of the absence or excess of all peptides derived from the prohormone, primarily the highly active mature ANP. researchgate.netnih.gov To date, models specifically designed to isolate the function of the ANF (1-11) fragment, for instance by preventing its cleavage from the prohormone or by knocking in a non-functional version of only this segment, are not widely described.
Methodological Considerations and Challenges in Fragment Research
Research on peptide fragments like Atrial Natriuretic Factor (1-11) is accompanied by significant methodological challenges that can complicate the interpretation of experimental results.
Rapid Degradation and Short Half-Life of Peptides
A major challenge in studying small peptides is their inherent instability in biological systems. The mature ANP hormone is known for its very short plasma half-life, estimated to be between 2 and 5 minutes in humans. nih.govaerjournal.com This rapid clearance is due to two primary mechanisms: enzymatic degradation by peptidases such as neutral endopeptidase (NEP), and receptor-mediated internalization and breakdown via the natriuretic peptide receptor-C (NPR-C). mdpi.com
In contrast, the larger N-terminal fragment, NT-proANP (which contains the 1-11 sequence), has a significantly longer half-life, in the range of 60 to 120 minutes. frontiersin.org This greater stability is a key reason why NT-proANP is often used as a clinical biomarker for conditions like heart failure. nih.gov
While specific pharmacokinetic data for the isolated ANF (1-11) fragment is scarce, as a small peptide, it is expected to be highly susceptible to rapid degradation by various proteases in the circulation. This short duration of action makes it difficult to study its sustained physiological effects without continuous infusion and presents challenges for developing it as a potential therapeutic agent.
Overlapping Activities with Other Natriuretic Peptides and Fragments
The natriuretic peptide system is characterized by a family of related peptides, including ANP, B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), that share structural similarities and can interact with the same family of receptors. physiology.orgmdpi.com This leads to a considerable overlap in their biological activities. For example, both ANP and BNP bind to the natriuretic peptide receptor-A (NPR-A), leading to vasodilation and natriuresis. oup.com
This overlap extends to the various fragments cleaved from the prohormones. Research indicates that different fragments of NT-proANP are not inert but possess their own biological activities. frontiersin.org For example, proANP(1-30), proANP(31-67), and proANP(79-98) have been identified as having roles as a long-acting natriuretic peptide, a vessel dilator, and a kaliuretic peptide (promoting potassium excretion), respectively.
This functional diversity among fragments creates a significant challenge in isolating the unique contribution of ANF (1-11). Any physiological effect observed in a system where multiple fragments are present could be the result of the action of a single fragment, the additive or synergistic effects of multiple fragments, or even the antagonistic actions between them. Dissecting the specific role of ANF (1-11) requires highly specific assays and experimental models that can distinguish its activity from that of other circulating natriuretic peptides and their fragments.
Table 2: Comparison of Major Natriuretic Peptides and Fragments
| Peptide/Fragment | Primary Source | Half-Life | Key Receptor(s) |
| Atrial Natriuretic Peptide (ANP) | Atrial Myocytes | ~2-5 minutes | NPR-A, NPR-C |
| B-type Natriuretic Peptide (BNP) | Ventricular Myocytes | ~20 minutes | NPR-A, NPR-C |
| C-type Natriuretic Peptide (CNP) | Endothelium, CNS | ~2-3 minutes | NPR-B, NPR-C |
| NT-proANP | Cleavage of pro-ANP | ~60-120 minutes | Not well defined |
| Atrial Natriuretic Factor (1-11) | Cleavage of pro-ANP | Expected to be very short | Not well defined |
Conclusion and Future Research Directions
Summary of Current Understanding of Atrial Natriuretic Factor (1-11)
Atrial Natriuretic Factor (ANF) is a peptide hormone primarily synthesized and secreted by cardiac muscle cells in the atria of the heart. wikipedia.orgoup.com Its release is stimulated by factors such as increased atrial pressure, volume overload, and atrial stretch. wikipedia.orgcdnsciencepub.comscielo.br The full-length prohormone is cleaved to produce the biologically active 28-amino acid peptide, which plays a crucial role in cardiovascular and renal homeostasis. oup.comscielo.br
The N-terminal fragment, Atrial Natriuretic Factor (1-11), has been a subject of research to understand the structure-activity relationships of the broader natriuretic peptide family. sumoprotease.com While the full-length ANP molecule is known for its potent natriuretic, diuretic, and vasodilatory properties, the (1-11) fragment exhibits distinct biological activities. oup.comsumoprotease.com Research in rat models has shown that ANF (1-11) can induce a significant, though less potent than the full-length peptide, increase in urinary sodium excretion and urine volume, along with a reduction in blood pressure. sumoprotease.com These effects are mediated through its interaction with natriuretic peptide receptors (NPRs), specifically NPR-A and NPR-C, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). sumoprotease.com This signaling cascade contributes to vasodilation and the inhibition of the renin-angiotensin-aldosterone system (RAAS). sumoprotease.com However, some studies have found ANF (1-11) to be inactive in priming polymorphonuclear neutrophils for an enhanced respiratory burst, an effect observed with other ANP fragments. jci.org
The primary utility of ANF (1-11) has been as a research tool. sumoprotease.com It has been instrumental in preclinical studies to investigate cardiovascular diseases, renal function, and fluid-electrolyte balance. sumoprotease.com By studying this truncated peptide, researchers can dissect the specific contributions of different domains of the full-length ANP to receptor binding and signal transduction. sumoprotease.com
Open Questions and Unexplored Research Avenues
Despite decades of research on the ANP system, several fundamental questions regarding ANF (1-11) and the broader natriuretic peptide family remain unanswered. cdnsciencepub.comnih.gov
Key areas for future investigation include:
Detailed Receptor Interaction: The precise molecular interactions between ANF (1-11) and its receptors, NPR-A and NPR-C, are not fully elucidated. Further research is needed to understand the specific binding kinetics and the conformational changes induced in the receptors upon binding of this fragment. This could provide insights into designing more selective and potent therapeutic agents.
Cellular and Molecular Mechanisms: The detailed cellular and molecular mechanisms underlying the physiological responses to ANF (1-11) are still being explored. cdnsciencepub.com While the role of cGMP is established, the downstream signaling pathways and the specific proteins phosphorylated by cGMP-dependent kinase in response to ANF (1-11) require further investigation. wikipedia.orgsumoprotease.com
Paracrine and Autocrine Functions: While ANP is primarily known as a circulating hormone, there is growing evidence for its local autocrine and paracrine functions within the heart and other tissues. cdnsciencepub.com The potential local roles of ANF (1-11) in cardiac growth, remodeling, and metabolism are largely unexplored. cdnsciencepub.comnih.gov
Role in Pathophysiology: The exact contribution of different ANP fragments, including ANF (1-11), to the pathophysiology of cardiovascular diseases like heart failure and hypertension needs further clarification. oup.comnih.gov Understanding how the processing of the ANP prohormone is altered in disease states and the specific activities of the resulting fragments could open new diagnostic and therapeutic avenues.
Metabolic Effects: Recent discoveries have highlighted the role of natriuretic peptides in lipid metabolism. nih.gov The potential involvement of ANF (1-11) in regulating lipolysis, fat mobilization, and energy expenditure is an exciting and largely unexplored area of research. nih.gov
Significance of Further Research on ANF (1-11) within the Broader ANP System
Continued investigation into ANF (1-11) holds significant importance for advancing our understanding of the entire Atrial Natriuretic Peptide system and its role in health and disease.
Elucidating Structure-Function Relationships: By studying the biological activities of this specific fragment, researchers can gain a more granular understanding of which parts of the full-length ANP molecule are responsible for its diverse physiological effects. sumoprotease.com This knowledge is crucial for the rational design of novel peptide-based therapeutics with improved specificity and efficacy.
Developing Novel Therapeutic Strategies: A deeper understanding of the unique properties of ANF (1-11) could lead to the development of new therapeutic agents for cardiovascular and renal disorders. sumoprotease.com Targeting specific downstream pathways activated by this fragment might offer a more nuanced approach to treatment compared to administering the full-length hormone.
Identifying New Biomarkers: Fragments derived from the ANP precursor are already used as biomarkers for cardiovascular diseases. wikipedia.org Further research into the generation and clearance of ANF (1-11) in various physiological and pathological conditions could lead to the identification of new and more specific biomarkers for early diagnosis and prognosis.
Understanding the Integrated Hormonal Network: The ANP system is intricately linked with other hormonal systems, such as the RAAS and the sympathetic nervous system. nih.govcfrjournal.com Research on ANF (1-11) can help to unravel the complex interplay and feedback mechanisms within this integrated network, providing a more holistic view of cardiovascular regulation.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate the inhibitory effect of ANP (1-11) on CRF-stimulated ACTH secretion?
- Methodology : Use in vitro pituitary cell cultures or adrenal gland explants exposed to CRF (corticotropin-releasing factor) and measure ACTH levels via radioimmunoassay (RIA) or ELISA. Include dose-response curves of ANP (1-11) (e.g., 1–100 nM) to establish potency (IC50). Control experiments should block ANP receptors (e.g., NPR-A/NPR-C) to confirm specificity .
- Data Interpretation : Compare ACTH suppression across ANP fragments (e.g., ANP (1-28) vs. ANP (1-11)) to assess structural determinants of activity .
Q. How can researchers distinguish ANP (1-11)'s biological activity from other natriuretic peptide fragments in mixed samples?
- Methodology : Employ high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) for precise peptide identification. Pair this with functional assays (e.g., cGMP accumulation in target cells) to correlate peptide presence with bioactivity .
- Validation : Use synthetic ANP (1-11) standards and receptor antagonists (e.g., HS-142-1 for NPR-A) to isolate fragment-specific effects .
Q. What are the optimal animal models for studying ANP (1-11)'s role in sodium excretion and blood pressure regulation?
- Models : Rats (e.g., spontaneously hypertensive rats) or mice with cardiac-specific ANP overexpression. Measure urinary sodium excretion and plasma cGMP levels before/after ANP (1-11) infusion .
- Controls : Include genetic knockouts (e.g., NPR-A⁻/⁻) to confirm receptor dependency .
Advanced Research Questions
Q. How do structural modifications (e.g., disulfide bonds or amino acid substitutions) impact ANP (1-11)'s receptor binding and stability?
- Approach : Synthesize ANP (1-11) analogs with selective cysteine mutations (e.g., Cys7→Ala) and test receptor affinity via surface plasmon resonance (SPR). Assess proteolytic stability in serum using stability-activity relationship (SAR) analysis .
- Findings : The disulfide bond (Cys7-Cys23 in full-length ANP) is critical for NPR-A activation; truncation to ANP (1-11) may reduce receptor binding but enhance tissue penetration .
Q. What explains contradictory data on ANP (1-11) plasma concentrations in hypertensive vs. normotensive cohorts?
- Analysis : Consider confounding factors: (1) Sample timing (ANP release is pulsatile and stress-dependent), (2) Assay cross-reactivity (e.g., pro-ANP fragments in RIA), and (3) Comorbidities (e.g., renal dysfunction alters clearance). Use LC-MS/MS for specificity and stratify patients by renal function .
- Resolution : In renovascular hypertension, elevated ANP (1-11) correlates with renal vein concentrations, suggesting local secretion rather than systemic regulation .
Q. How can ANP (1-11) signaling be modulated to enhance therapeutic efficacy in heart failure models?
- Strategy : Co-administer neprilysin inhibitors (e.g., sacubitril) to reduce ANP degradation. Measure cGMP and urinary sodium in preclinical models (e.g., pacing-induced heart failure in dogs) .
- Challenges : Balance vasodilation (via NPR-A) with NPR-C-mediated clearance. Use receptor-specific agonists (e.g., ANP (1-11) analogs with NPR-A bias) .
Methodological Considerations
Q. What techniques are recommended for quantifying ANP (1-11) in complex biological matrices?
- Best Practices :
- Extraction : Acid-ethanol precipitation to isolate peptides from plasma.
- Detection : LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹⁵N-ANP (1-11)) for absolute quantification .
- Avoid : Commercial ELISAs lacking specificity for truncated fragments .
Q. How to resolve discrepancies between ANP (1-11)'s in vitro potency and in vivo efficacy?
- Troubleshooting :
- Pharmacokinetics : Measure plasma half-life (t½) via serial sampling after IV bolus. ANP (1-11) has a shorter t½ (~3 min) than full-length ANP due to rapid renal clearance .
- Tissue Distribution : Use radiolabeled ¹²⁵I-ANP (1-11) autoradiography to map binding sites in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
